![molecular formula C17H18ClNOS2 B2713664 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 337923-21-4](/img/structure/B2713664.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide
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Overview
Description
“N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide” is a chemical compound with the CAS number 337923-21-4 . It has a molecular formula of C17H18ClNOS2 and a molecular weight of 351.91 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H18ClNOS2 . This indicates that it contains 17 carbon atoms, 18 hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and two sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, and boiling point of “N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide” are not specified in the available sources .Scientific Research Applications
Spectrophotometric Probes for Protein Analysis
N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound with a structure similar to N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide, has been used as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions in proteins. This application highlights the potential of such compounds in biochemical research, particularly in studying nucleophilic side chains of proteins and understanding their structural and functional roles (Kathryn. Llamas et al., 1986).
Antimicrobial Studies
Compounds structurally related to N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide have been synthesized and characterized for their antimicrobial properties. Studies on sulfanilamide derivatives, for instance, have shown distinct packing and hydrogen bonding models, contributing to our understanding of how structural variations impact antimicrobial activity. Although these derivatives primarily focused on sulfanilamide, the research methodology and findings provide a foundation for investigating the antimicrobial potential of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide (M. Lahtinen et al., 2014).
Alzheimer’s Disease Research
New heterocyclic derivatives, including structures similar to N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide, have been synthesized as potential drug candidates for Alzheimer’s disease. These compounds have been evaluated for enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s disease. This research application demonstrates the compound’s relevance in developing therapeutic agents for neurodegenerative diseases (A. Rehman et al., 2018).
Insecticide Development
Research into novel insecticides targeting sap-feeding pests has led to the discovery of compounds like sulfoxaflor, which shares functional groups with N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide. These compounds exhibit broad-spectrum efficacy against many sap-feeding insect pests, providing insights into the development of new classes of insect control agents. The unique structure of these compounds, including their sulfonyl and sulfanyl groups, contributes to their mode of action and potential for overcoming resistance in pest populations (Yuanming Zhu et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-14-6-8-16(9-7-14)22-13-11-19-17(20)10-12-21-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRWHGQRLSVYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide |
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